amine CAS No. 1096305-85-9](/img/structure/B1461418.png)
[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine
Vue d'ensemble
Description
(4-Bromophenyl)methylamine is a chemical compound. It is a derivative of 4-Bromophenylacetic acid and 4-methylpentan-2-amine . It can be purchased for research purposes .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance,4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data . Molecular Structure Analysis
The molecular structure of(4-Bromophenyl)methylamine can be inferred from its molecular formula, C13H20BrN. The compound contains a bromophenyl group, a methyl group, and a pentan-2-yl group attached to an amine.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its potential in combating microbial resistance, which is a growing concern in medical science. Derivatives of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the compound’s ability to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Anticancer Activity
Research indicates that certain derivatives of “(4-Bromophenyl)methylamine” exhibit significant antiproliferative effects, particularly against breast cancer cell lines. This activity is crucial for developing new cancer treatments, as the compound can induce cell death in cancerous cells without affecting healthy cells .
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with various biological targets. This compound has been used in molecular modelling to predict its binding mode and efficacy against specific receptors, which is vital for rational drug design and development .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Derivatives of this compound have shown potential in regulating inflammatory diseases, as evidenced by docking studies that suggest effective interactions with inflammatory pathways .
Neuroprotective Properties
The neuroprotective properties of thiazole derivatives, which are structurally related to “(4-Bromophenyl)methylamine”, suggest that they may play a role in protecting nerve cells from damage. This is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where neuronal protection is crucial .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been observed to possess antitumor and cytotoxic activities. These properties make them valuable in the field of oncology, where they can be used to develop drugs that specifically target tumor cells, thereby reducing the side effects associated with conventional chemotherapy .
Antioxidant Effects
Antioxidants are vital for protecting the body from oxidative stress, which can lead to various chronic diseases. The compound’s derivatives have been explored for their antioxidant capabilities, which could be beneficial in preventing or treating conditions caused by oxidative damage .
Antiviral Potential
Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, the compound’s derivatives are being investigated for their ability to inhibit viral replication. This research is crucial for the development of novel antiviral drugs that could be used to treat a wide range of viral infections .
Orientations Futures
The future directions for the study of (4-Bromophenyl)methylamine could involve further exploration of its synthesis, properties, and potential applications. Given the antimicrobial and antiproliferative activities of related compounds , it could be interesting to investigate whether (4-Bromophenyl)methylamine exhibits similar biological activities.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHUBKMFYAIYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




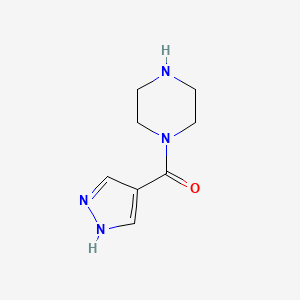
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)

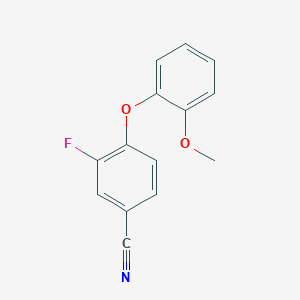
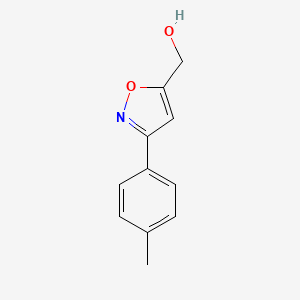
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
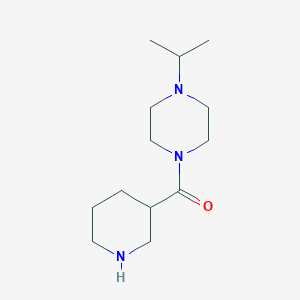

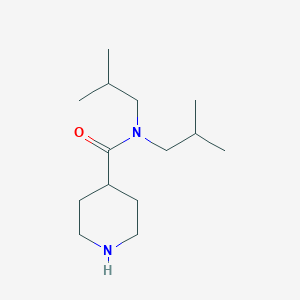
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)